Methyl 2,5-dibromobenzoate
Overview
Description
Methyl 2,5-dibromobenzoate is an organic compound with the chemical formula C9H7Br2O2. It is an aromatic ester that contains a benzene ring substituted with two bromine atoms and a methyl ester group. This compound is known for its applications in various fields, including organic synthesis and material science .
Mechanism of Action
Target of Action
Methyl 2,5-dibromobenzoate is an aromatic ester
Mode of Action
This compound can be prepared from 2,5-dibromobenzoic acid via esterification with methanol . It undergoes Ni(0)-catalyzed polymerization to form soluble polyphenylenes . This suggests that the compound might interact with its targets by integrating into biochemical pathways and influencing their function.
Biochemical Pathways
The formation of soluble polyphenylenes suggests that it might be involved in polymerization processes .
Pharmacokinetics
It’s known that the bioavailability of a compound is influenced by its physicochemical properties, such as solubility and lipophilicity .
Result of Action
The formation of soluble polyphenylenes suggests that it might influence the structure and function of various biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2,5-dibromobenzoate can be synthesized from 2,5-dibromobenzoic acid through esterification with methanol. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process .
Industrial Production Methods: In industrial settings, this compound is often produced by brominating methyl benzoate. This involves the addition of bromine to methyl benzoate in the presence of a catalyst, followed by purification steps to isolate the desired product .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Polymerization: It can undergo nickel-catalyzed polymerization to form soluble polyphenylenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide.
Polymerization: Nickel(0) catalysts are used under inert atmosphere conditions.
Major Products:
Substitution Reactions: The major products depend on the nucleophile used, such as methoxy or tert-butoxy derivatives.
Scientific Research Applications
Methyl 2,5-dibromobenzoate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Material Science: The compound is utilized in the preparation of polymers and copolymers for electronic materials.
Pharmaceuticals: It serves as a building block in the synthesis of pharmaceutical intermediates
Comparison with Similar Compounds
- Methyl 2,4-dibromobenzoate
- Methyl 3,5-dibromobenzoate
- Methyl 2,6-dibromobenzoate
Comparison: Methyl 2,5-dibromobenzoate is unique due to the specific positioning of the bromine atoms on the benzene ring, which influences its reactivity and the types of reactions it can undergo. Compared to its isomers, such as methyl 2,4-dibromobenzoate and methyl 3,5-dibromobenzoate, the 2,5-substitution pattern allows for distinct polymerization and substitution reactions, making it particularly useful in the synthesis of polyphenylenes and other specialized materials .
Properties
IUPAC Name |
methyl 2,5-dibromobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2O2/c1-12-8(11)6-4-5(9)2-3-7(6)10/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBCUIRIGTNHLPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00339206 | |
Record name | Methyl 2,5-dibromobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00339206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57381-43-8 | |
Record name | Methyl 2,5-dibromobenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57381-43-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2,5-dibromobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00339206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzoic acid, 2,5-dibromo-, methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.408 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the structural characteristics of Methyl 2,5-dibromobenzoate and its potential applications in material science?
A1: this compound is a brominated aromatic compound. While its molecular formula (C8H6Br2O2) and weight (289.94 g/mol) are well established, detailed spectroscopic data is limited. Interestingly, research indicates that this compound can be utilized as a monomer in the synthesis of polymers. For instance, it can be copolymerized with cyclopentadithiophene via palladium-catalyzed direct arylation []. This copolymer, after modification, demonstrates promise as a conducting binder for silicon nanoparticles in lithium-ion battery anodes [].
Q2: Are there any notable intermolecular interactions observed in the crystal structure of this compound?
A2: Research reveals that this compound sublimes at room temperature, necessitating low-temperature (100K) single crystal X-ray diffraction for structural determination []. Notably, the crystal structure analysis, performed on a twinned crystal, revealed the presence of intriguing halogen interactions []. While the exact nature of these interactions requires further investigation, this finding highlights the potential of this compound to engage in non-covalent bonding patterns relevant to crystal engineering and materials design.
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